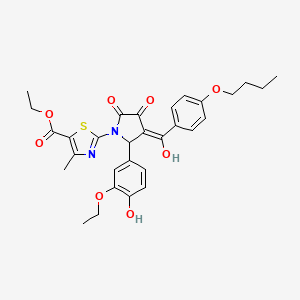
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C30H32N2O8S and its molecular weight is 580.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole core substituted with various functional groups, including butoxy, ethoxy, and hydroxy groups. Its molecular formula is C25H30N2O6S with a molecular weight of approximately 478.58 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N2O6S |
| Molecular Weight | 478.58 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of thiazole compounds can inhibit cancer cell proliferation. The presence of the butoxy and ethoxy groups may enhance the compound's ability to interact with cellular targets involved in cancer progression.
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to possess broad-spectrum antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment.
3. Enzyme Inhibition
The unique functional groups in the compound may allow it to act as an enzyme inhibitor. Research into similar thiazole derivatives has indicated their capacity to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
The biological activity of this compound is likely mediated through several mechanisms:
1. Interaction with Receptors and Enzymes
The compound may bind to specific receptors or enzymes due to its structural characteristics, leading to modulation of their activity. For instance, the hydroxy groups can form hydrogen bonds with active site residues, enhancing binding affinity.
2. Induction of Apoptosis
In cancer cells, compounds similar to this one have been shown to induce apoptosis through various signaling pathways. This effect may be attributed to the activation of caspases and other apoptotic factors.
3. Antioxidant Activity
Some studies suggest that thiazole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and damage, contributing to their overall therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
Case Study 1: Anticancer Effects
A study published in Journal of Medicinal Chemistry investigated a series of thiazole derivatives and found that certain modifications significantly enhanced their anticancer activity against various cell lines (e.g., MCF7 and HeLa) .
Case Study 2: Antimicrobial Activity
Research published in Antibiotics demonstrated that thiazole-based compounds exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
Case Study 3: Enzyme Inhibition
A recent study highlighted the enzyme inhibitory potential of thiazole derivatives on key metabolic enzymes involved in glucose metabolism, indicating possible applications in diabetes management .
Properties
CAS No. |
609796-42-1 |
|---|---|
Molecular Formula |
C30H32N2O8S |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H32N2O8S/c1-5-8-15-40-20-12-9-18(10-13-20)25(34)23-24(19-11-14-21(33)22(16-19)38-6-2)32(28(36)26(23)35)30-31-17(4)27(41-30)29(37)39-7-3/h9-14,16,24,33-34H,5-8,15H2,1-4H3/b25-23+ |
InChI Key |
GQMGJFPMXDXTPY-WJTDDFOZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)O)OCC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















